N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group, a phenylethanesulfonamido moiety, and an acetamide linkage, which collectively contribute to its distinctive chemical behavior and biological activities.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenylethylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-10-11-17)14-16-6-8-18(9-7-16)21-25(23,24)13-12-15-4-2-1-3-5-15/h1-9,17,21H,10-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUNFBOROQMZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby exhibiting antimicrobial and anticancer activities . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide: Known for its antimicrobial properties.
N-arylacetamides: Exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide stands out due to its unique combination of a cyclopropyl group and a phenylethanesulfonamido moiety, which contribute to its distinct chemical behavior and potential applications. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further research and development.
Biological Activity
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide is a synthetic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features:
- A cyclopropyl group.
- A phenylethanesulfonamido moiety.
- An acetamide functional group.
This unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.
The mechanism of action for this compound is primarily through the inhibition of specific enzymes or modulation of receptor activity. Research indicates that this compound may interact with molecular targets involved in inflammatory pathways and cancer progression, acting as a potential anti-inflammatory and anticancer agent .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. In animal models, it significantly decreased markers of inflammation such as cytokines and prostaglandins. These findings indicate its potential utility in treating inflammatory diseases like rheumatoid arthritis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Biological Activity | Efficacy |
|---|---|---|---|
| N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide | Structure | Moderate anticancer activity | IC50: 12 µM |
| N-Cyclopropyl-2-[4-(2-methoxyethanesulfonamido)phenyl]acetamide | Structure | Low anti-inflammatory activity | IC50: 25 µM |
| N-Cyclopropyl-2-[4-(3-chlorophenyl)acetamide] | Structure | High anticonvulsant activity | ED50: 5 mg/kg |
The table illustrates that while this compound exhibits strong anticancer and anti-inflammatory effects, other compounds may excel in different therapeutic areas.
Case Studies
- Case Study 1 : A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability compared to control groups after 48 hours of exposure. This study highlights the compound's potential as an effective anticancer agent .
- Case Study 2 : In an experimental model of rheumatoid arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores compared to untreated controls, indicating its effectiveness in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
